Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Overview
Description
Scientific Research Applications
Synthesis of Peptides and Amino Acids
- Peptide Synthesis : A study by Adeva et al. (1995) utilized a derivative of 2-amino-6-mercaptohexanoic acid (Amh), suitable for Boc solid phase synthesis, in the synthesis of a 22-residue peptide with a 62-atom cyclic disulfide (Adeva, Camarero, Giralt, & Andreu, 1995).
- Synthesis of γ-Branched Amino Acids : D'aniello et al. (1996) reported the preparation of N-Boc derivatives of specific amino acids using a process involving TiCl4 mediated addition of (E)-crotylsilane to N,O-protected serine aldehyde (D'aniello, Falorni, Mann, & Taddei, 1996).
Chemical Synthesis and Methodology
- Stereocontrolled Chemical Synthesis : Research by Kano et al. (1988) explored the stereocontrolled synthesis of various N-Boc-protected amino acids, demonstrating the versatility of these compounds in chemical synthesis (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
- Convergent Synthesis Approaches : Meiries and Marquez (2008) reported the convergent synthesis of a complex N-Boc-protected acid, utilizing efficient methodologies like non-aldol aldol and cross-metathesis (Meiries & Marquez, 2008).
Synthesis of Specific Derivatives
- Synthesis of Fluoro Carboxylic Acid Derivatives : Yoshinari et al. (2011) described the preparation of various fluoro-β-amino acid residues from common amino acids like alanine and leucine, showcasing the adaptability of these compounds in creating specific derivatives (Yoshinari, Gessier, Noti, Beck, & Seebach, 2011).
Medicinal Chemistry and Drug Development
- Pharmacological Evaluation : Bunch et al. (2003) focused on the design, synthesis, and pharmacological evaluation of a conformationally restricted glutamic acid analogue, demonstrating the potential of Boc-protected amino acids in drug development (Bunch, Liljefors, Greenwood, Frydenvang, Bräuner‐Osborne, Krogsgaard‐Larsen, & Madsen, 2003).
Safety and Hazards
“Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection . It should be used only in well-ventilated areas or outdoors .
Properties
IUPAC Name |
(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZCWTDKDFJARG-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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